1-(Naphthalen-1-yl)propane-1,2-dione
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Overview
Description
1-(Naphthalen-1-yl)propane-1,2-dione is an organic compound with the molecular formula C13H10O2. It is characterized by a naphthalene ring attached to a propane-1,2-dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Naphthalen-1-yl)propane-1,2-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-yl)propane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone moiety to diols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols .
Scientific Research Applications
1-(Naphthalen-1-yl)propane-1,2-dione has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-yl)propane-1,2-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s structure allows it to interact with various proteins and receptors, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Di(naphthalen-2-yl)propane-1,3-dione: Similar in structure but with different substitution patterns on the naphthalene ring.
N1-(Naphthalen-1-yl)propane-1,3-diamine: Contains an amine group instead of a diketone moiety.
1-(Naphthalen-1-yl)propan-1-amine: Features an amine group attached to the propane chain .
Uniqueness
1-(Naphthalen-1-yl)propane-1,2-dione is unique due to its specific combination of a naphthalene ring and a diketone moiety. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C13H10O2 |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-naphthalen-1-ylpropane-1,2-dione |
InChI |
InChI=1S/C13H10O2/c1-9(14)13(15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3 |
InChI Key |
DDDYQSDDTYMOIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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